molecular formula C14H17N3O2S B2767915 1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1797736-69-6

1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2767915
CAS No.: 1797736-69-6
M. Wt: 291.37
InChI Key: SQZVGIHZSOZUHU-UHFFFAOYSA-N
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Description

1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring

Scientific Research Applications

1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

    Final coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the piperidine derivative under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one: Similar structure but with a thiophene ring at a different position.

    1-(3-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    1-(3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(3-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is unique due to the specific positioning of the thiophene ring and the combination of the oxadiazole and piperidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-12(18)17-6-3-4-10(8-17)13-15-16-14(19-13)11-5-7-20-9-11/h5,7,9-10H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZVGIHZSOZUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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